molecular formula C20H12N2O3 B15175096 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 5708-20-3

6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

Cat. No.: B15175096
CAS No.: 5708-20-3
M. Wt: 328.3 g/mol
InChI Key: GVSKEALMUDSJFY-UHFFFAOYSA-N
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Description

6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C20H12N2O3. It is known for its unique structure, which combines elements of quinoline and acridine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the reduction of quinolino[2,3-b]acridine-7,14-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is unique due to its combined structural elements of quinoline and acridine, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its vibrant color make it valuable in both scientific research and industrial applications .

Properties

CAS No.

5708-20-3

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

6-hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C20H12N2O3/c23-18-10-5-1-4-8-14(10)22-17-12(18)9-15-16(20(17)25)19(24)11-6-2-3-7-13(11)21-15/h1-9,25H,(H,21,24)(H,22,23)

InChI Key

GVSKEALMUDSJFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C4C(=C3O)NC5=CC=CC=C5C4=O

Origin of Product

United States

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